1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a complex organic compound with a molecular formula of C19H21Cl2FN2OS and a molecular weight of 415.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the Dichlorophenyl Sulfanyl Intermediate: This step involves the reaction of 2,6-dichlorophenyl thiol with an appropriate halogenated compound under controlled conditions to form the dichlorophenyl sulfanyl intermediate.
Preparation of the Fluorophenyl Piperazino Intermediate: This step involves the reaction of 2-fluorophenyl piperazine with an appropriate halogenated compound to form the fluorophenyl piperazino intermediate.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl sulfanyl intermediate with the fluorophenyl piperazino intermediate in the presence of a base and a suitable solvent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles or electrophiles; typically carried out in polar or non-polar solvents under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Specific Receptors: The compound may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of various signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in various biochemical processes, leading to the modulation of cellular functions.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
- 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(3-fluorophenyl)piperazino]-2-propanol
- 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-chlorophenyl)piperazino]-2-propanol
Uniqueness
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups may enhance its binding affinity to specific molecular targets and increase its potency in various applications .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2OS/c20-15-4-3-5-16(21)19(15)26-13-14(25)12-23-8-10-24(11-9-23)18-7-2-1-6-17(18)22/h1-7,14,25H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLAWAKKMLEAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.